![molecular formula C22H38O3Si B14118599 1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro-](/img/structure/B14118599.png)
1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro- is a complex organic compound with a unique structure that includes a naphthalene core and a silyl ether group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro- typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl ether group, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes .
科学的研究の応用
1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro- exerts its effects involves interactions with specific molecular targets. The silyl ether group can participate in various chemical reactions, influencing the compound’s reactivity and stability. Additionally, the naphthalene core can interact with biological macromolecules, potentially affecting cellular pathways and processes .
類似化合物との比較
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: Similar in having bulky substituents that influence its chemical properties.
(1,1-dimethylethyl)benzene: Shares the tert-butyl group, affecting its reactivity and applications.
Uniqueness
1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro- is unique due to its combination of a naphthalene core and a silyl ether group. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C22H38O3Si |
|---|---|
分子量 |
378.6 g/mol |
IUPAC名 |
3-[6-[tert-butyl(dimethyl)silyl]oxy-1-(3-hydroxypropyl)-3,4-dihydro-2H-naphthalen-1-yl]propan-1-ol |
InChI |
InChI=1S/C22H38O3Si/c1-21(2,3)26(4,5)25-19-10-11-20-18(17-19)9-6-12-22(20,13-7-15-23)14-8-16-24/h10-11,17,23-24H,6-9,12-16H2,1-5H3 |
InChIキー |
BOWISGAMMWBXIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(CCC2)(CCCO)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Phenylbenzo[h]cinnoline](/img/structure/B14118536.png)
![(5-Bromofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14118538.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14118542.png)
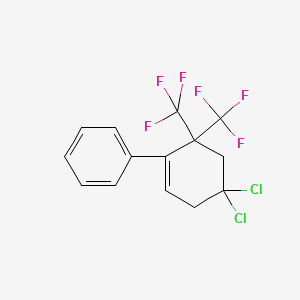
![2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B14118563.png)
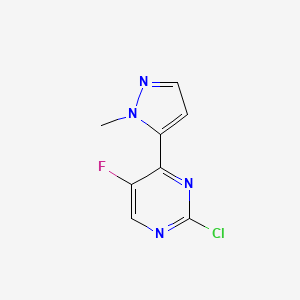

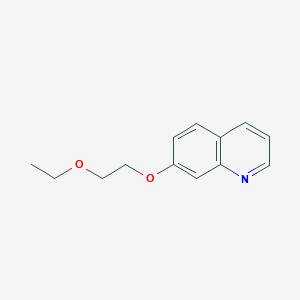
![5-bromo-N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14118578.png)
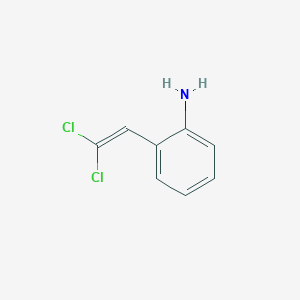
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14118585.png)
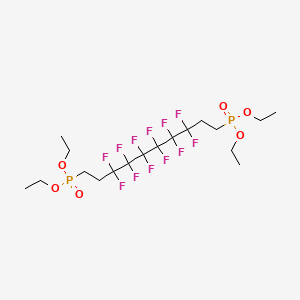
![5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118593.png)
![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118598.png)
